molecular formula C13H14N2O3 B2799391 3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-benzoxazol-2(3H)-one CAS No. 168083-67-8

3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-benzoxazol-2(3H)-one

Katalognummer B2799391
CAS-Nummer: 168083-67-8
Molekulargewicht: 246.266
InChI-Schlüssel: DUWZTEDZUGRICF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-benzoxazol-2(3H)-one is a compound that has been extensively studied for its potential applications in scientific research. Also known as PBOX-15, this compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields. In

Detaillierte Synthesemethode

Design of the Synthesis Pathway
The synthesis pathway for the compound '3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-benzoxazol-2(3H)-one' involves the condensation of 2-aminobenzoic acid with pyrrolidine and subsequent cyclization to form the benzoxazolone ring. The resulting intermediate is then reacted with ethyl oxalyl chloride to introduce the ethyl ketone group, followed by hydrolysis to yield the final product.

Starting Materials
2-aminobenzoic acid, pyrrolidine, ethyl oxalyl chloride, sodium hydroxide, water, ethyl acetate

Reaction
2-aminobenzoic acid is reacted with pyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate 2-(1-pyrrolidinyl)benzoic acid..
The intermediate 2-(1-pyrrolidinyl)benzoic acid is cyclized by heating with phosphorus oxychloride (POCl3) to form the benzoxazolone ring..
The resulting intermediate is then reacted with ethyl oxalyl chloride in the presence of a base such as triethylamine to introduce the ethyl ketone group..
The product is then hydrolyzed with sodium hydroxide to remove the ethyl ester group and yield the final product, 3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-benzoxazol-2(3H)-one..
The product is isolated by extraction with ethyl acetate and purified by recrystallization..

Wirkmechanismus

The mechanism of action of 3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-benzoxazol-2(3H)-one is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes, such as topoisomerases and histone deacetylases. This inhibition leads to the activation of apoptotic pathways, which ultimately results in the death of cancer cells. Additionally, PBOX-15 has been found to have anti-inflammatory effects, which may be related to its ability to inhibit the activity of certain enzymes involved in the inflammatory response.

Biochemische Und Physiologische Effekte

3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-benzoxazol-2(3H)-one has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, PBOX-15 has been shown to have antioxidant effects, which may be beneficial in the treatment of various diseases. The compound has also been found to have neuroprotective effects, which may be related to its potential use in the treatment of neurodegenerative disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of using 3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-benzoxazol-2(3H)-one in lab experiments is its well-established synthesis method. This allows for the production of high-quality PBOX-15 that can be used in a range of experiments. Additionally, PBOX-15 has been extensively studied, and its potential applications in various research fields have been well-documented. However, one limitation of using PBOX-15 in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain experiments.

Zukünftige Richtungen

There are numerous future directions for the use of 3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-benzoxazol-2(3H)-one in scientific research. One potential direction is the further exploration of its anti-cancer properties, particularly in the treatment of drug-resistant cancers. Additionally, PBOX-15 may have potential applications in the treatment of viral infections, such as HIV and hepatitis C. The compound may also be studied for its potential use in the treatment of metabolic disorders, such as diabetes and obesity. Finally, future research may focus on the optimization of the synthesis method for PBOX-15, which may lead to the development of more efficient and cost-effective methods for producing the compound.
Conclusion
3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-benzoxazol-2(3H)-one is a compound that has shown great promise in scientific research. Its potential applications in cancer research, neurodegenerative disorders, and inflammatory diseases make it a promising candidate for further study. While its mechanism of action is not fully understood, its well-established synthesis method and range of biochemical and physiological effects make it a valuable tool in various research fields. With further research, PBOX-15 may prove to be a valuable asset in the fight against numerous diseases.

Wissenschaftliche Forschungsanwendungen

3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-benzoxazol-2(3H)-one has been found to have a range of scientific research applications. One of the primary applications is in the field of cancer research. PBOX-15 has been shown to exhibit potent anti-cancer activity, making it a promising candidate for use in chemotherapy. Additionally, PBOX-15 has been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. The compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.

Eigenschaften

IUPAC Name

3-(2-oxo-2-pyrrolidin-1-ylethyl)-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-12(14-7-3-4-8-14)9-15-10-5-1-2-6-11(10)18-13(15)17/h1-2,5-6H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWZTEDZUGRICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666334
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-benzoxazol-2(3H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.